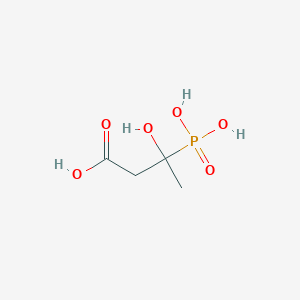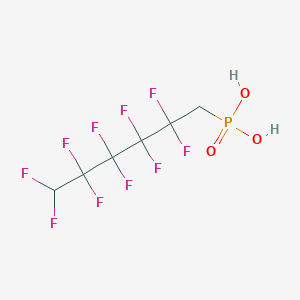![molecular formula C16H21NO B14287805 2-Benzyl-2-azaspiro[4.5]decan-3-one CAS No. 116725-67-8](/img/structure/B14287805.png)
2-Benzyl-2-azaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-2-azaspiro[45]decan-3-one is a chemical compound belonging to the class of azaspiro compounds It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-azaspiro[4.5]decan-3-one can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of gabapentin, a synthetic analogue of γ-aminobutyric acid. The cyclization process is influenced by factors such as temperature, moisture, and the presence of excipients . Another method involves the reaction of tert-butyl 2-oxo-1-oxa-8-azaspiro decane-8-carboxylate with benzaldehyde in the presence of triethylamine and sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography (HPLC) and quantitative nuclear magnetic resonance (qNMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at different positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted spirocyclic compounds .
Aplicaciones Científicas De Investigación
2-Benzyl-2-azaspiro[4.5]decan-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-2-azaspiro[4.5]decan-3-one involves its interaction with molecular targets and pathways within biological systems. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[4.5]decan-3-one: A related compound with similar structural features but lacking the benzyl group.
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one: Another spirocyclic compound with an additional oxygen atom in the ring system.
Uniqueness
2-Benzyl-2-azaspiro[4.5]decan-3-one is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
116725-67-8 |
|---|---|
Fórmula molecular |
C16H21NO |
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
2-benzyl-2-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C16H21NO/c18-15-11-16(9-5-2-6-10-16)13-17(15)12-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2 |
Clave InChI |
VYCMUYACNRCBMG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CC(=O)N(C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
![2-[(Dipropylamino)methyl]-3-pentadecylphenol](/img/structure/B14287728.png)
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)
![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)


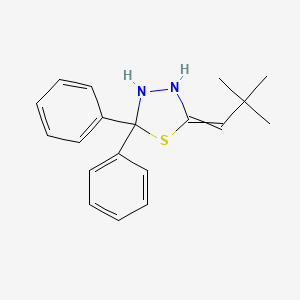
![Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury](/img/structure/B14287760.png)
![Pyridine, 2-[2-(dibutylphosphino)ethyl]-](/img/structure/B14287761.png)
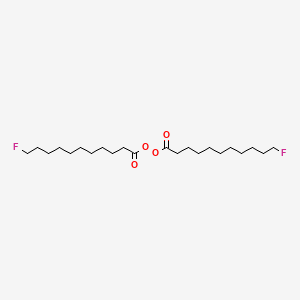
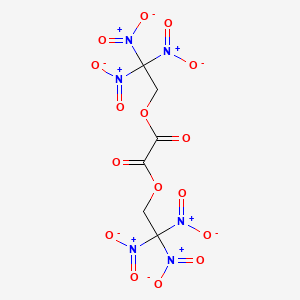
![2,2'-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine}](/img/structure/B14287783.png)
